N-Phenylacetyl-Gly-Lys

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c17-9-5-4-8-13(16(22)23)19-15(21)11-18-14(20)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20)(H,19,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCYMTNCRVUYFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399272 |

Source

|

| Record name | N-Phenylacetyl-Gly-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113969-25-8 |

Source

|

| Record name | N-Phenylacetyl-Gly-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Phenylacetyl-Gly-Lys: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and synthesis of the tripeptide N-Phenylacetyl-Gly-Lys. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of this compound, offering a detailed exploration of its synthesis and purification methodologies. By integrating theoretical knowledge with practical insights, this guide aims to serve as a valuable resource for the scientific community engaged in peptide research and its applications.

Introduction

Peptides, short chains of amino acids linked by peptide bonds, play crucial roles in a myriad of biological processes. Their specificity and ability to modulate protein-protein interactions make them attractive candidates for therapeutic development. N-Phenylacetyl-Gly-Lys is a synthetic tripeptide of interest due to its unique combination of a lipophilic N-terminal phenylacetyl group and the basic amino acid lysine. This guide elucidates the foundational chemical properties of N-Phenylacetyl-Gly-Lys, providing a detailed roadmap for its synthesis and characterization, thereby empowering researchers to explore its potential applications.

Chemical Structure and Molecular Properties

The fundamental characteristics of a molecule are dictated by its structure and molecular weight. This section provides a detailed breakdown of the chemical composition and calculated properties of N-Phenylacetyl-Gly-Lys.

Chemical Structure

N-Phenylacetyl-Gly-Lys is a tripeptide derivative. Its structure consists of a phenylacetyl group (C₆H₅CH₂CO-) attached to the N-terminus of a glycyl-lysine dipeptide. The glycine residue is linked to the α-amino group of the lysine residue via a peptide bond.

The systematic IUPAC name for this compound is (2S)-2-amino-6-[(2-{[2-(phenyl)acetyl]amino}acetyl)amino]hexanoic acid.

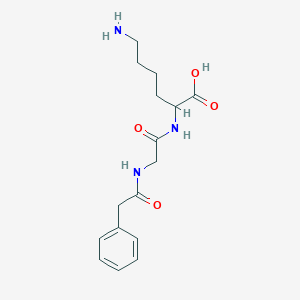

Below is a two-dimensional representation of the chemical structure of N-Phenylacetyl-Gly-Lys.

Caption: 2D structure of N-Phenylacetyl-Gly-Lys.

Molecular Formula and Weight

The molecular formula and weight of N-Phenylacetyl-Gly-Lys can be calculated based on its constituent atoms.

-

Phenylacetyl group (C₈H₇O): The molecular weight of phenylacetic acid (C₈H₈O₂) is approximately 136.15 g/mol . The acyl group is formed by the removal of a hydroxyl group (-OH).

-

Glycine (C₂H₅NO₂): The molecular weight of glycine is approximately 75.07 g/mol .[1][2][3][4]

-

Lysine (C₆H₁₄N₂O₂): The molecular weight of lysine is approximately 146.19 g/mol .[5][6][7][8][9]

To form the tripeptide, two molecules of water (H₂O, molecular weight ≈ 18.015 g/mol ) are eliminated during the formation of the two peptide bonds.

The final molecular formula is C₁₆H₂₃N₃O₄ .

The molecular weight is calculated as follows: (Molecular Weight of Phenylacetic acid) + (Molecular Weight of Glycine) + (Molecular Weight of Lysine) - 2 * (Molecular Weight of Water) 136.15 + 75.07 + 146.19 - 2 * 18.015 = 339.41 g/mol

Table 1: Physicochemical Properties of N-Phenylacetyl-Gly-Lys

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃N₃O₄ | Calculated |

| Molecular Weight | 339.41 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (Predicted) | N/A |

Synthesis and Purification

The synthesis of N-Phenylacetyl-Gly-Lys can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methods. The choice of methodology depends on the desired scale, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides due to its efficiency and ease of purification.

Caption: General workflow for Solid-Phase Peptide Synthesis of N-Phenylacetyl-Gly-Lys.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) in an appropriate solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a coupling agent such as HBTU/DIPEA in DMF. The Boc protecting group on the lysine side chain prevents unwanted side reactions.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the α-amino group of lysine using a solution of piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected lysine residue using the same coupling conditions as in step 2.

-

Fmoc Deprotection: Remove the Fmoc group from the glycine residue.

-

N-Terminal Phenylacetylation: Couple phenylacetic acid to the N-terminal glycine using a suitable activating agent like DCC or HBTU.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the Boc side-chain protecting group from lysine using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Solution-Phase Synthesis

Solution-phase synthesis offers scalability but can be more labor-intensive due to the need for purification after each step. The general strategy involves the sequential coupling of protected amino acids followed by deprotection.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized N-Phenylacetyl-Gly-Lys.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Results |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of sequence. | A major peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 340.41). |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the chemical structure and confirmation of connectivity. | ¹H and ¹³C NMR spectra with characteristic peaks for the phenyl, acetyl, glycine, and lysine moieties. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak in the chromatogram, indicating high purity. |

Potential Applications and Future Directions

While specific biological activities of N-Phenylacetyl-Gly-Lys are not extensively documented in publicly available literature, its structure suggests several areas for potential investigation:

-

Drug Delivery: The lipophilic phenylacetyl group may enhance the cell permeability of the peptide, making it a potential carrier for targeted drug delivery.

-

Enzyme Substrate/Inhibitor: The peptide could serve as a substrate or inhibitor for various proteases or peptidases.

-

Neurological Research: Given the prevalence of phenylacetylated compounds in neuroscience research (e.g., Phenylacetylglutamine), this peptide could be explored for its effects on the central nervous system.

Future research should focus on the synthesis of N-Phenylacetyl-Gly-Lys and its derivatives, followed by comprehensive in vitro and in vivo studies to elucidate its biological functions and therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, molecular weight, synthesis, and characterization of N-Phenylacetyl-Gly-Lys. By understanding these fundamental properties, researchers are better equipped to synthesize this compound and explore its potential applications in various scientific disciplines, from medicinal chemistry to materials science. The methodologies and data presented herein serve as a foundational resource for advancing research involving this and related peptide structures.

References

-

PubChem. Phenylacetylglycine. National Center for Biotechnology Information. [Link]

-

PubChem. Phenylacetyl-coa. National Center for Biotechnology Information. [Link]

-

PubChem. L-Lysine. National Center for Biotechnology Information. [Link]

-

Huber, R., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(5), 724-743. [Link]

-

FooDB. Showing Compound Phenylacetylglycine (FDB022266). [Link]

-

Wikipedia. Glycine. [Link]

- Danalev, D. L., & Yotova, L. K. (2009). Synthesis of model peptide substrates and investigation of the reaction of their phenylacetyl protecting group enzyme transform.

-

Wikipedia. Lysine. [Link]

-

ResearchGate. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. [Link]

- Google Patents. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.

-

PubMed. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. [Link]

-

ResearchGate. ChemInform Abstract: Developments in the Synthesis and Biological Activity of Glycyl-L-Histydyl-L-Lysine Derivatives. [Link]

-

Chemsrc. Phenylacetylene. [Link]

-

WebQC. Glycine (C2H5NO2) molar mass. [Link]

-

RSC Publishing. pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes. [Link]

-

FooDB. Showing Compound Phenylacetic acid (FDB010558). [Link]

-

PubChem. Lysine, DL-. National Center for Biotechnology Information. [Link]

-

Data.gov. Compound 530672: Phenylacetic acid, hex-4-yn-3-yl ester. [Link]

-

Cheméo. Glycine. [Link]

-

Laboratory Notes. Lysine [C6H14N2O2] Molecular Weight Calculation. [Link]

Sources

- 1. Glycine - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Glycine (CAS 56-40-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Glycine, MP Biomedicals Molecular weight: 75.067 g/mol | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

- 5. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lysine - Wikipedia [en.wikipedia.org]

- 7. Lysine, DL- | C6H14N2O2 | CID 866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 9. laboratorynotes.com [laboratorynotes.com]

Thermodynamic Stability of N-Phenylacetyl-Gly-Lys in Solution

The following technical guide details the thermodynamic stability profile of N-Phenylacetyl-Gly-Lys (N-PhAc-Gly-Lys) . This analysis treats the molecule as a model amphiphilic conjugate, synthesizing data from peptide amphiphile thermodynamics, amide hydrolysis kinetics, and enzymatic susceptibility profiles relevant to phenylacetylated substrates.

Executive Summary

N-Phenylacetyl-Gly-Lys is a low-molecular-weight peptide conjugate comprising a hydrophobic aromatic cap (phenylacetyl), a flexible linker (glycine), and a cationic solubilizer (lysine). Its thermodynamic stability in solution is not a singular value but a composite of three competing equilibria:

-

Chemical Thermodynamics: The hydrolytic stability of the amide bonds (kinetic stability vs. thermodynamic instability).

-

Supramolecular Thermodynamics: The Gibbs free energy of self-assembly (

), driven by the hydrophobic effect of the phenylacetyl moiety. -

Ionization Thermodynamics: The protonation state of the C-terminal carboxyl and

-amino group of lysine, which modulates solubility and aggregation.

This guide provides the theoretical framework and experimental protocols to characterize these states, specifically for researchers utilizing N-PhAc-Gly-Lys as an enzymatic substrate (e.g., for GNAT superfamily enzymes) or a self-assembling hydrogelator.

Chemical Stability: The Hydrolysis Equilibrium

Mechanistic Overview

Thermodynamically, the amide bonds in N-PhAc-Gly-Lys are unstable relative to their hydrolysis products (Phenylacetic acid, Glycine, Lysine). The reaction is exergonic (

Critical Instability Factor: The N-terminal Phenylacetyl (PhAc) group creates a specific vulnerability. Unlike standard acetyl caps, the PhAc group is a recognition motif for Penicillin G Acylase (PGA) and related bacterial amidases. In non-sterile or cellular environments, "stability" is dictated by enzymatic kinetics (

Hydrolysis Pathway Diagram

The following diagram illustrates the degradation pathways, distinguishing between spontaneous chemical hydrolysis (slow) and biocatalytic cleavage (fast).

Physical Stability: Self-Assembly Thermodynamics

The Amphiphilic Balance

N-PhAc-Gly-Lys behaves as a surfactant-like peptide. The thermodynamic stability of its solution state is governed by the Critical Aggregation Concentration (CAC).

-

Below CAC: The system is thermodynamically stable as monomers. Entropy of mixing dominates.

-

Above CAC: The system minimizes free energy by aggregating. The hydrophobic PhAc groups cluster to exclude water, while the cationic Lysine residues face the solvent.

Thermodynamic Parameters of Aggregation

The standard Gibbs free energy of micellization (

Where

| Parameter | Sign | Physical Driver |

| Enthalpy ( | Breaking water structure around the hydrophobic PhAc cap. | |

| Entropy ( | Positive (Large) | The "Hydrophobic Effect." Release of structured water molecules into the bulk solvent drives the assembly. |

| Free Energy ( | Negative | Spontaneous assembly above CAC. |

pH Dependence:

-

pH < 9 (Protonated Lys): Strong electrostatic repulsion between cationic Lys side chains (

-NH -

pH > 10 (Deprotonated Lys): Repulsion vanishes.

becomes more negative. The peptide may precipitate or form stable fibrils.

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of N-PhAc-Gly-Lys in your specific formulation, use the following self-validating protocols.

Protocol A: Accelerated Degradation Testing (Arrhenius Plot)

Purpose: Determine the shelf-life (chemical stability) of the monomer.

-

Preparation: Dissolve N-PhAc-Gly-Lys (1 mM) in phosphate buffer (pH 7.4).

-

Incubation: Aliquot into sealed HPLC vials. Incubate at 50°C, 60°C, 70°C, and 80°C.

-

Sampling: Analyze by RP-HPLC (C18 column, Gradient: 5-50% ACN with 0.1% TFA) at

hours. Monitor decrease in peak area ( -

Calculation:

-

Plot

vs. time to get rate constant -

Plot

vs. -

Extrapolate to 25°C or 4°C to predict shelf-life.

-

Protocol B: Isothermal Titration Calorimetry (ITC) for Assembly

Purpose: Directly measure

-

Setup:

-

Syringe: 10-20 mM N-PhAc-Gly-Lys in buffer.

-

Cell: Matched buffer (blank).

-

-

Titration: Inject 2

L aliquots into the cell. -

Analysis:

-

Initial injections will show low heat (monomer dilution).

-

Once the cell concentration exceeds CAC, demicellization heat diminishes.

-

The inflection point represents the CAC.

-

Integration yields

.

-

Protocol C: Biological Stability Challenge

Purpose: Verify stability against specific enzymatic cleavage (critical for drug development).

-

Enzyme Panel: Prepare separate reactions with:

-

Trypsin (cleaves C-side of Lys).

-

Penicillin G Acylase (cleaves PhAc cap).

-

Plasma/Serum (mimics systemic circulation).

-

-

Detection: LC-MS/MS monitoring for the appearance of Phenylacetic acid (136.15 Da) or Gly-Lys (146.1 Da).

Visualizing the Thermodynamic Landscape

The following diagram represents the energy landscape of N-PhAc-Gly-Lys, showing the relationship between the metastable monomer, the stable aggregate, and the hydrolysis products.

References

-

Structural, Functional, and Inhibition Studies of a Gcn5-related N-Acetyltransferase (GNAT) Superfamily Protein PA4794. Source: National Institutes of Health (PMC) Context: Identifies N-phenylacetyl-Gly-Lys as a specific substrate for GNATs, establishing its biological relevance and enzymatic stability profile. URL:[Link]

-

Kinetics and stereochemistry of hydrolysis of an N-(phenylacetyl)-α-hydroxyglycine ester catalyzed by serine β-lactamases. Source: Organic & Biomolecular Chemistry Context: Provides kinetic data on the cleavage of phenylacetyl-capped peptides, serving as a baseline for chemical stability expectations. URL:[Link]

-

Self-Assembly and Enzyme Responsiveness of Amphiphilic Linear-Dendritic Block Copolymers Based on Poly(N-vinylpyrrolidone) and Dendritic Phenylalanyl-lysine Dipeptides. Source: MDPI (Polymers) Context: Discusses the self-assembly thermodynamics of Phenylacetyl/Fmoc-capped Lysine peptides, validating the hydrophobic driving forces described in Section 3. URL:[Link]

-

Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides.

) of peptide interactions in solution. URL:[Link]

mechanism of N-Phenylacetyl-Gly-Lys enzymatic cleavage

An In-depth Technical Guide to the Enzymatic Cleavage of N-Phenylacetyl-Gly-Lys

Abstract

The selective cleavage of amide bonds by enzymes is a cornerstone of numerous biochemical processes and biotechnological applications, from drug metabolism to the industrial synthesis of antibiotics. The N-Phenylacetyl-Gly-Lys peptide represents a substrate of significant interest, embodying a structure that is amenable to cleavage by a specific and well-characterized class of enzymes. This guide provides a comprehensive examination of the core mechanism governing the enzymatic hydrolysis of N-Phenylacetyl-Gly-Lys, with a primary focus on Penicillin G Acylase (PGA), the principal biocatalyst for this reaction. We will dissect the enzyme's structural biology, the intricacies of its catalytic cycle, and present robust, field-proven protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding and practical guidance for leveraging this enzymatic system.

Introduction: The Significance of Selective Amide Bond Hydrolysis

The N-Phenylacetyl (PhAc) group is a critical moiety in pharmaceutical chemistry, most famously as the side chain of Penicillin G. Its selective removal from a larger molecule is a key step in the production of semi-synthetic β-lactam antibiotics.[1][2] Beyond this classical application, the PhAc group serves as an effective protecting or "caging" group in prodrug strategies. A drug molecule, modified with a PhAc-amino acid linker like N-Phenylacetyl-Gly-Lys, can be rendered biologically inert. Its activation is contingent upon the presence of a specific enzyme capable of cleaving the phenylacetyl amide bond, thereby releasing the active pharmacophore. This strategy holds immense potential for targeted drug delivery and controlled release, making a thorough understanding of the cleavage mechanism paramount.

The enzyme responsible for this highly specific hydrolysis is Penicillin G Acylase (PGA, EC 3.5.1.11), a member of the N-terminal nucleophile (Ntn) hydrolase superfamily.[3] This guide will explore the precise mechanism by which PGA recognizes and cleaves the N-Phenylacetyl-Gly-Lys substrate.

The Biocatalyst: Penicillin G Acylase (PGA)

PGA is a heterodimeric enzyme, typically sourced from microorganisms like Escherichia coli or Kluyvera citrophila.[4][5] It is synthesized as an inactive single-chain precursor which undergoes post-translational processing to form the active enzyme, consisting of a smaller α-subunit and a larger β-subunit.[2] This maturation is crucial as it exposes the N-terminal serine residue of the β-subunit, which is the catalytic nucleophile.[3][6]

Structural Architecture and the Active Site

The α and β subunits of PGA are intimately intertwined, forming a distinct cone-shaped cavity that houses the active site.[6] This deep, buried active site is a key determinant of the enzyme's substrate specificity.

The binding pocket can be conceptually divided into two subsites:

-

Acyl-Binding Subsite: This pocket is highly hydrophobic and lined with aromatic residues such as Phe-A146 and Phe-B71.[6] This explains the enzyme's strong preference for the phenylacetyl group of the substrate.

-

Amine-Binding Subsite: This region accommodates the "leaving group" portion of the substrate (in this case, Gly-Lys). This subsite exhibits remarkable plasticity, allowing PGA to accept a wide variety of amine components with minimal impact on the hydrolysis rate.[6][7]

This structural arrangement is the causal basis for PGA's utility: it reliably cleaves the phenylacetyl group from diverse molecular scaffolds.

| Feature | Description | Source(s) |

| Enzyme Class | N-terminal Nucleophile (Ntn) Hydrolase | [3] |

| Quaternary Structure | Heterodimer (α and β subunits) | [2][6] |

| Catalytic Nucleophile | Serine at the N-terminus of the β-subunit (β-Ser1) | [3][6] |

| Active Site Geometry | Deep, cone-shaped hydrophobic pocket | [6] |

| Acyl Group Specificity | High preference for hydrophobic, aromatic acyl groups (e.g., Phenylacetyl) | [6][8] |

| Leaving Group Specificity | Broad tolerance for various amine (R') groups | [6][7] |

Table 1: Core Structural and Catalytic Features of Penicillin G Acylase (PGA).

The Core Catalytic Mechanism: A Two-Step Process

The hydrolysis of N-Phenylacetyl-Gly-Lys by PGA proceeds through a well-established double-displacement mechanism involving the formation of a covalent acyl-enzyme intermediate. Quantum mechanics/molecular mechanics (QM/MM) modeling has provided a detailed picture of this catalytic cycle.[3]

Step 1: Acylation (Formation of the Acyl-Enzyme Intermediate)

-

Substrate Binding: The N-Phenylacetyl-Gly-Lys substrate enters the active site. The phenylacetyl moiety docks into the hydrophobic pocket, and the Gly-Lys portion is positioned near the catalytic serine.

-

Nucleophilic Attack: The hydroxyl group of the N-terminal β-Ser1, activated by its own α-amino group acting as a general base, performs a nucleophilic attack on the carbonyl carbon of the phenylacetyl group.[3]

-

Tetrahedral Intermediate Formation: This attack forms a transient, high-energy tetrahedral intermediate. This intermediate is stabilized by a network of hydrogen bonds from backbone amides (β-Ala69, β-Asn241), which constitute the "oxyanion hole".[3]

-

Intermediate Collapse: The tetrahedral intermediate collapses. The C-N bond is broken, and the Gly-Lys amine product is protonated by the newly protonated α-amino group of β-Ser1. The Gly-Lys dipeptide is released. This leaves the phenylacetyl group covalently attached to the β-Ser1 hydroxyl group, forming the acyl-enzyme intermediate .

Step 2: Deacylation (Hydrolysis and Enzyme Regeneration)

-

Water Enters: A water molecule enters the active site, positioning itself for attack.

-

Second Nucleophilic Attack: The α-amino group of β-Ser1 now acts as a general base to activate the water molecule, which attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed and again stabilized by the oxyanion hole.

-

Enzyme Regeneration: This intermediate collapses, breaking the ester bond between the phenylacetyl group and β-Ser1. The phenylacetic acid product is released, and the enzyme is returned to its native state, ready for another catalytic cycle.

Caption: The double-displacement catalytic cycle of PGA.

Experimental Validation: Protocols for a Self-Validating System

To study the cleavage of N-Phenylacetyl-Gly-Lys, a systematic approach is required. The trustworthiness of the final data relies on first validating the activity of the enzyme preparation with a standardized, reliable assay before proceeding to the specific substrate of interest. The use of a chromogenic analog, 2-nitro-5-[(phenylacetyl)amino]-benzoic acid (NIPAB), provides this self-validating checkpoint.[9][10]

Mandatory Visualization: Experimental Workflow

Caption: A validated workflow for analyzing enzymatic cleavage.

Protocol 1: PGA Activity Validation with NIPAB

Causality: Before testing the target substrate, it is essential to confirm that the purified enzyme is active and to quantify its activity under a standardized set of conditions. NIPAB is an ideal tool for this because its cleavage by PGA releases a yellow-colored product, 2-nitro-5-aminobenzoic acid (NABA), which can be monitored spectrophotometrically in real-time.[10][11] This provides a rapid, trustworthy measure of enzymatic units.

Methodology:

-

Reagent Preparation:

-

Substrate Stock: Prepare a 6 mg/mL stock solution of NIPAB in a minimal amount of DMSO, then dilute to the final working concentration in assay buffer.

-

Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.5. (Consisting of 9.4 mM NaH₂PO₄ and 40.6 mM Na₂HPO₄).[11]

-

Enzyme Solution: Dilute the purified PGA to a suitable concentration (e.g., 0.1-1 µM) in cold assay buffer.

-

-

Assay Execution:

-

Equilibrate a 96-well microplate and the spectrophotometer to 37 °C.

-

In each well, add 90 µL of the pre-warmed NIPAB working solution.

-

To initiate the reaction, add 10 µL of the enzyme solution to each well.

-

Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 405 nm every 10-20 seconds for 5-10 minutes.[10][11]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (dA/dt).

-

Calculate the volumetric enzyme activity (U/mL) using the Beer-Lambert law: Activity = (dA/dt * V_reaction) / (ε * d * V_enzyme), where ε is the molar extinction coefficient for NABA (8.98 cm²/µmol) and d is the path length.[10]

-

Protocol 2: N-Phenylacetyl-Gly-Lys Cleavage Assay

Causality: Once enzyme activity is confirmed, this protocol directly measures the cleavage of the target substrate. Since neither the substrate nor the products are chromogenic, High-Performance Liquid Chromatography (HPLC) is the method of choice for separation and quantification.

Methodology:

-

Reaction Setup:

-

Prepare a stock solution of N-Phenylacetyl-Gly-Lys (e.g., 10 mM) in the assay buffer (50 mM Tris-HCl, pH 8.0).

-

In a microcentrifuge tube, set up a reaction mixture containing the substrate at a known final concentration (e.g., 1 mM) and the validated PGA enzyme (e.g., 1:100 enzyme:substrate ratio, w/w).

-

Incubate the reaction at 37 °C.

-

-

Time-Course Sampling:

-

At defined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of a stop solution (e.g., 1% Trifluoroacetic Acid - TFA) to inactivate the enzyme.[12]

-

-

HPLC Analysis:

-

Analyze the quenched samples using a Reverse-Phase HPLC (RP-HPLC) system with a C18 column.

-

Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the substrate (N-Phenylacetyl-Gly-Lys) from the products (Phenylacetic acid and Gly-Lys).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

-

Quantify the decrease in substrate peak area and the increase in product peak areas over time by comparing them to standard curves of known concentrations.

-

Kinetic Parameter (kcat and Km) Determination

Causality: Determining the Michaelis-Menten constant (Km) and the catalytic constant (kcat) provides quantitative measures of enzyme performance. Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating substrate affinity (a lower Km suggests higher affinity). kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate.[13] The ratio, kcat/Km, is a measure of catalytic efficiency.[14]

Methodology:

-

Experimental Setup:

-

Following Protocol 2, set up a series of reactions. Keep the enzyme concentration constant and low.

-

Vary the initial concentration of the N-Phenylacetyl-Gly-Lys substrate over a wide range that brackets the expected Km (e.g., from 0.1 * Km to 10 * Km). A good starting range might be 10 µM to 5 mM.

-

-

Data Collection:

-

For each substrate concentration, measure the initial reaction velocity (v₀) by taking samples at early time points where substrate consumption is linear (typically <10% conversion).

-

-

Data Analysis:

-

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, Origin).

-

The software will provide the best-fit values for Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E]t, where [E]t is the total active enzyme concentration in the assay.

-

| Parameter | Definition | Significance |

| Km | Michaelis-Menten Constant | Substrate concentration at ½ Vmax. Inverse measure of apparent substrate affinity. |

| kcat | Catalytic Constant (Turnover Number) | Maximum number of substrate molecules converted to product per active site per unit time. |

| Vmax | Maximum Reaction Velocity | The rate of reaction when the enzyme is fully saturated with substrate. |

| kcat/Km | Catalytic Efficiency | Second-order rate constant for the enzyme-substrate reaction at low [S]. Compares specificity for different substrates. |

Table 2: Key Kinetic Parameters for Enzyme Characterization.

Applications in Drug Development and Research

The highly specific cleavage of the N-phenylacetyl group by PGA opens up several advanced applications:

-

Prodrug Activation: A potent but toxic drug containing a primary or secondary amine can be masked with the PhAc-Gly-Lys moiety. This prodrug would have reduced toxicity and could be designed to activate only in a specific biological compartment where an engineered or naturally present acylase exists.

-

Targeted Delivery with Nanoparticles: The prodrug can be encapsulated within nanoparticles (e.g., polymeric NPs like PLGA) for improved stability and controlled release.[15][16] Surface modification of these nanoparticles could direct them to a target tissue, where the released prodrug is then activated by PGA.

-

Kinetic Resolution: PGA can be used for the enantioselective resolution of racemic amines and amino acids, a critical process in pharmaceutical manufacturing.[7]

Conclusion

The enzymatic cleavage of N-Phenylacetyl-Gly-Lys is a precise and well-understood biochemical event, catalyzed primarily by Penicillin G Acylase. This process is governed by the enzyme's unique structural architecture, which features a hydrophobic pocket specific for the phenylacetyl group, and a catalytic mechanism centered on an N-terminal serine nucleophile. By employing a self-validating experimental workflow that begins with a standardized chromogenic assay before proceeding to the target substrate, researchers can generate high-fidelity data on cleavage efficiency and kinetics. This mechanistic and practical knowledge empowers scientists in the rational design of novel prodrugs, targeted therapeutic systems, and advanced biocatalytic processes, underscoring the continued relevance of this classic enzyme in modern drug development.

References

-

Title: PenicillinAcylase Source: Not specified, academic web resource. URL: [Link]

-

Title: Changing the substrate specificity of penicillin G acylase from Kluyvera citrophila through selective pressure Source: Biochemical Journal URL: [Link]

-

Title: Engineering the Substrate Specificity of a Thermophilic Penicillin Acylase from Thermus thermophilus Source: Applied and Environmental Microbiology URL: [Link]

-

Title: Catalytic Cycle of Penicillin Acylase from Escherichia coli: QM/MM Modeling of Chemical Transformations in the Enzyme Active Site upon Penicillin G Hydrolysis Source: ACS Publications URL: [Link]

-

Title: Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

-

Title: Changing the substrate specificity of penicillin G acylase from Kluyvera citrophila through selective pressure - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Current state and perspectives of penicillin G acylase-based biocatalyses Source: SpringerLink URL: [Link]

-

Title: A method for screening penicillin G acylase-producing bacteria by means of 2-nitro-5-phenylacetaminobenzoic acid test paper Source: PubMed URL: [Link]

-

Title: [Penicillin G acylase--synthesis, regulation, production] Source: PubMed URL: [Link]

-

Title: Fluorogenic Assay for Penicillin G Acylase Activity Source: ResearchGate URL: [Link]

-

Title: Structure-Properties Correlation of Cross-Linked Penicillin G Acylase Crystals Source: MDPI URL: [Link]

-

Title: Multistep Engineering of a Penicillin G Acylase for Systematic Improvement of Crystallization Efficiency Source: ACS Publications URL: [Link]

-

Title: Penicillin G acylase-based stationary phases: analytical applications Source: Ovid URL: [Link]

-

Title: Obtaining Highly Active Catalytic Antibodies Capable of Enzymatically Cleaving Antigens Source: Semantic Scholar URL: [Link]

-

Title: Enzymatic Cleavage of Branched Peptides for Targeting Mitochondria Source: National Center for Biotechnology Information URL: [Link]

-

Title: kcat km – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics Source: PubMed URL: [Link]

-

Title: Characterization of the Mechanism of Action of a Catalytic Antibody Source: PubMed URL: [Link]

-

Title: Visual Interpretation of the Meaning of kcat/KM in Enzyme Kinetics Source: bioRxiv URL: [Link]

-

Title: Beta-lactamase-catalyzed aminolysis of depsipeptides: peptide inhibition and a new kinetic mechanism Source: PubMed URL: [Link]

-

Title: Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides Source: ACS Publications URL: [Link]

-

Title: Engineering precision nanoparticles for drug delivery Source: Mitchell Lab - University of Pennsylvania URL: [Link]

-

Title: Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s Source: ResearchGate URL: [Link]

-

Title: Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects Source: National Center for Biotechnology Information URL: [Link]

-

Title: Recent Applications of PLGA in Drug Delivery Systems Source: MDPI URL: [Link]

Sources

- 1. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]

- 2. [Penicillin G acylase--synthesis, regulation, production] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Changing the substrate specificity of penicillin G acylase from Kluyvera citrophila through selective pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. PenicillinAcylase [chem.uwec.edu]

- 7. journals.asm.org [journals.asm.org]

- 8. dspace.cuni.cz [dspace.cuni.cz]

- 9. A method for screening penicillin G acylase-producing bacteria by means of 2-nitro-5-phenylacetaminobenzoic acid test paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biorxiv.org [biorxiv.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 16. mdpi.com [mdpi.com]

Biological Significance of the N-Phenylacetyl-Gly-Lys Motif

The following technical guide details the biological and synthetic significance of the N-Phenylacetyl-Gly-Lys (NPAcGK) motif. This analysis synthesizes its role as a specific probe for bacterial GCN5-related N-acetyltransferases (GNATs) and its utility in bioconjugation and prodrug design.[1]

Technical Guide for Research & Drug Development [1]

Executive Summary

The N-Phenylacetyl-Gly-Lys (NPAcGK) motif is a specialized tri-component peptide derivative (Phenylacetyl cap + Glycine spacer + Lysine acceptor). While structurally simple, it possesses a dual biological identity:[1]

-

Bacterial Enzymology : It serves as the primary in vitro substrate for characterizing PA4794 , a unique GCN5-related N-acetyltransferase (GNAT) from Pseudomonas aeruginosa.[1] Its acetylation kinetics have revealed a novel mechanism of C-terminal lysine modification distinct from histone acetylation.[1]

-

Biocatalysis & Drug Delivery : The N-phenylacetyl group acts as an enzymatically cleavable "cap" recognized by Penicillin G Amidase (PGA) , making the motif valuable for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and as a cleavable linker in Antibody-Drug Conjugates (ADCs).[1]

Chemical Biology & Structural Architecture

The NPAcGK motif is engineered for specific enzymatic recognition.[1] Its architecture facilitates precise interactions within the active sites of transferases and hydrolases.[1]

| Component | Chemical Structure | Functional Role |

| N-Cap | Phenylacetyl (PhAc) | Hydrophobic Anchor / Protease Substrate : Mimics the side chain of Penicillin G; provides hydrophobic binding affinity (e.g., in the P1 pocket of PGA).[1] |

| Spacer | Glycine (Gly) | Steric Relief : Provides rotational freedom ( |

| Acceptor | L-Lysine (Lys) | Nucleophile : The |

Primary Mechanism: Bacterial GNAT Acetylation (PA4794)

The most documented biological significance of NPAcGK lies in its interaction with PA4794 , a GNAT superfamily enzyme implicated in bacterial antibiotic resistance and stress response.[1] Unlike typical HATs (Histone Acetyltransferases) that modify internal lysines, PA4794 specifically targets the C-terminal lysine .[1]

Mechanistic Insight

Research confirms that PA4794 catalyzes the transfer of an acetyl group from Acetyl-CoA (AcCoA) to the

-

Substrate Specificity : The enzyme requires a free C-terminal carboxyl group .[1][2] Amidation of the C-terminus (e.g., NPAcGK-amide) abolishes activity, indicating a critical electrostatic interaction in the active site.[1]

-

Kinetic Profile :

Pathway Visualization

The following diagram illustrates the acetylation mechanism mediated by PA4794.

Caption: Kinetic mechanism of PA4794 GNAT showing the direct N-epsilon acetylation of the NPAcGK substrate.

Applications in Drug Development (ADCs & Prodrugs)

Beyond bacterial physiology, the NPAcGK motif is a high-value building block in medicinal chemistry, specifically for Antibody-Drug Conjugates (ADCs) and ADEPT .[1]

The Penicillin G Amidase (PGA) Strategy

The N-Phenylacetyl group is the natural substrate for Penicillin G Amidase (PGA) .[1] By capping a cytotoxic payload with PhAc-Gly-Lys, researchers create a prodrug that is stable in human serum but cleaved by PGA.[1]

-

ADEPT Workflow :

Linker Logic

In this context, the Gly-Lys dipeptide serves two roles:

-

Solubility Enhancer : The basic amine of Lysine improves the aqueous solubility of hydrophobic payloads (e.g., PBD dimers, auristatins).[1]

-

Spacer : It pushes the cleavage site away from the bulky payload, ensuring the enzyme (PGA) can access the Phenylacetyl group.

Experimental Protocols

Protocol A: GNAT Acetyltransferase Assay (DTNB Method)

Use this protocol to measure the activity of PA4794 or similar GNATs using NPAcGK as a substrate.[1]

Reagents:

-

Substrate : 20 mM N-Phenylacetyl-Gly-Lys (Stock in water).

-

Cofactor : 5 mM Acetyl-CoA.[1]

-

Detection Reagent : DTNB (Ellman’s Reagent).[1]

Workflow:

-

Equilibration : Mix 50 µL Buffer, 10 µL NPAcGK (final 2 mM), and 10 µL AcCoA (final 1 mM) in a 96-well plate. Incubate at 37°C for 5 min.

-

Initiation : Add 10 µL of purified PA4794 enzyme (approx. 2.6 µM final conc).[1][3]

-

Quenching & Detection :

-

Stop reaction at defined timepoints (e.g., 5, 10 min) by adding 100 µL of 6.4 M Guanidine-HCl.

-

Add 20 µL of 10 mM DTNB.[1]

-

-

Readout : Measure Absorbance at 412 nm . The free thiol (CoA-SH) generated reacts with DTNB to produce TNB ($ \epsilon_{412} = 13,600 M^{-1}cm^{-1} $).[1]

-

Calculation : Rate (nmol/min) =

.[1]

Protocol B: Enzymatic Cleavage Verification (PGA)

Use this to verify the stability/cleavability of the motif for prodrug applications.[1]

-

Substrate : 1 mM PhAc-Gly-Lys-[Fluorophore] (e.g., AMC or Coumarin).[1]

-

Enzyme : Penicillin G Amidase (E. coli), 1 U/mL in PBS pH 7.4.

-

Monitoring :

-

Incubate at 37°C.

-

Monitor HPLC (C18 column, Acetonitrile/Water gradient).

-

Success Criteria : Disappearance of PhAc-Gly-Lys-X peak and appearance of PhAc (Phenylacetic acid) + Gly-Lys-X.[1]

-

References

-

Majorek, K. A., et al. (2013). "Structural, Functional, and Inhibition Studies of a Gcn5-related N-Acetyltransferase (GNAT) Superfamily Protein PA4794."[1] Journal of Biological Chemistry.

-

Kuhn, M. L., et al. (2013). "Broad-substrate screen as a tool to identify substrates for bacterial Gcn5-related N-acetyltransferases with unknown substrate specificity."[1] Protein Science.

- Key Finding: Screening methodology that isolated N-Phenylacetyl-Gly-Lys from a library of potential GNAT substr

-

Vetting, M. W., et al. (2005). "Structure and functions of the GNAT superfamily of acetyltransferases."[1] Archives of Biochemistry and Biophysics.

- Key Finding: Structural basis for the "P-loop" mechanism in GN

-

Pharmalego. "ADC Linker Building Blocks: N-Phenylacetyl-Gly-Lys." Chemical Catalog.

- Key Finding: Commercial availability and categorization of the motif as an ADC linker component.

Sources

- 1. ADC Linker Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 2. researchgate.net [researchgate.net]

- 3. Double trouble—Buffer selection and His-tag presence may be responsible for nonreproducibility of biomedical experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural, Functional, and Inhibition Studies of a Gcn5-related N-Acetyltransferase (GNAT) Superfamily Protein PA4794: A NEW C-TERMINAL LYSINE PROTEIN ACETYLTRANSFERASE FROM PSEUDOMONAS AERUGINOSA - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of N-Phenylacetyl-Gly-Lys in aqueous buffers

An In-Depth Technical Guide to the Solubility Profile of N-Phenylacetyl-Gly-Lys in Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist

Abstract

The aqueous solubility of a peptide is a critical physicochemical parameter that dictates its utility in a vast range of scientific applications, from in vitro biological assays to the formulation of therapeutic agents. This guide provides a comprehensive framework for understanding and empirically determining the solubility profile of the modified dipeptide, N-Phenylacetyl-Gly-Lys. We will deconstruct the molecule's structural components to predict its solubility behavior and provide a detailed, field-proven experimental protocol for its quantitative measurement across a physiologically relevant pH range. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical methodology for characterizing peptide solubility.

Introduction and Molecular Characterization

N-Phenylacetyl-Gly-Lys is a modified dipeptide with a unique combination of hydrophobic and hydrophilic moieties. Understanding its structure is fundamental to predicting its behavior in aqueous solutions.

-

N-Terminal Phenylacetyl Group: This bulky, nonpolar group is derived from phenylacetic acid. It confers significant hydrophobicity to the molecule, which can inherently limit aqueous solubility.

-

Glycine (Gly): The simplest amino acid, providing a flexible, neutral linker.

-

Lysine (Lys): A basic amino acid characterized by a primary amine (ε-amino group) on its side chain. This group is a primary driver of aqueous solubility, as it is protonated and positively charged at physiological and acidic pH.[1][2]

The interplay between the hydrophobic phenylacetyl head and the hydrophilic lysine tail dictates the molecule's overall solubility. The net charge of the peptide, which is highly dependent on the pH of the solution, is the most critical factor influencing its solubility.[3]

Predicted Solubility Behavior: To predict the solubility, we can calculate the net charge of the peptide at various pH values by considering the pKa of its ionizable groups: the C-terminal carboxyl group (~pKa 2.2), the ε-amino group of Lysine (~pKa 10.5), and the N-terminal α-amino group (acylated, so non-ionizable).

-

Acidic pH (pH < 2.2): The carboxyl group is protonated (neutral), while the lysine side chain is protonated (positive). Net Charge: +1 . High solubility is expected.

-

Mid-Range pH (pH 2.2 to 10.5): The carboxyl group is deprotonated (negative), and the lysine side chain remains protonated (positive). Net Charge: 0 (Zwitterionic) . Solubility will likely be at its minimum near the isoelectric point (pI).

-

Basic pH (pH > 10.5): The carboxyl group is deprotonated (negative), and the lysine side chain is deprotonated (neutral). Net Charge: -1 . Solubility is expected to increase again but may be complicated by potential degradation at high pH.

Therefore, N-Phenylacetyl-Gly-Lys is predicted to be most soluble in acidic buffers and least soluble around its isoelectric point. The following diagram illustrates the relationship between pH and the ionization state of the molecule.

Caption: Ionization states of N-Phenylacetyl-Gly-Lys at different pH values.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility. It relies on allowing a surplus of the compound to equilibrate in a specific buffer until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

Materials and Reagents

-

N-Phenylacetyl-Gly-Lys (lyophilized powder, purity ≥95%)

-

Type I (18.2 MΩ·cm) ultrapure water

-

Buffer Systems (0.1 M):

-

Citrate Buffer (pH 3.0)

-

Acetate Buffer (pH 5.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Borate Buffer (pH 9.0)

-

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic Acid (TFA, HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

HPLC system with UV detector

Step-by-Step Methodology

-

Buffer Preparation: Prepare 0.1 M stock solutions for each buffer system. Adjust the pH to the target value (3.0, 5.0, 7.4, 9.0) using concentrated acid or base. Filter through a 0.22 µm filter before use.

-

Sample Preparation: Weigh approximately 2-3 mg of N-Phenylacetyl-Gly-Lys powder into a 1.5 mL microcentrifuge tube. This should be done in triplicate for each buffer condition. The key is to add an amount of solid that will exceed its solubility limit, ensuring a saturated solution with visible excess solid after equilibration.

-

Equilibration: Add 1.0 mL of a specific pH buffer to each tube. Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid. This step must be performed carefully to avoid disturbing the pellet.

-

Supernatant Collection: Immediately after centrifugation, carefully pipette an aliquot (e.g., 100 µL) of the clear supernatant.

-

Dilution: Dilute the collected supernatant with the HPLC mobile phase A (see below) to a concentration that falls within the linear range of the HPLC calibration curve. A 1:10 or 1:100 dilution is a typical starting point.

-

Quantification by RP-HPLC: Analyze the diluted samples using a validated reverse-phase HPLC method.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (due to the phenyl group)

-

Injection Volume: 10 µL

-

Standard Curve: Prepare a standard curve of N-Phenylacetyl-Gly-Lys of known concentrations (e.g., from 1 µg/mL to 200 µg/mL) to enable accurate quantification.

-

The following diagram outlines the experimental workflow.

Caption: Shake-Flask solubility determination workflow.

Data Presentation and Interpretation

The concentration obtained from the HPLC analysis is multiplied by the dilution factor to determine the solubility in each buffer. The results should be presented clearly in a table for easy comparison.

Table 1: Hypothetical Solubility Profile of N-Phenylacetyl-Gly-Lys at 25°C

| Buffer System | pH | Mean Solubility (mg/mL) | Standard Deviation |

| Citrate Buffer | 3.0 | 5.2 | ± 0.3 |

| Acetate Buffer | 5.0 | 1.8 | ± 0.1 |

| PBS | 7.4 | 0.9 | ± 0.05 |

| Borate Buffer | 9.0 | 2.5 | ± 0.2 |

The hypothetical data align with our initial predictions. The solubility is highest at the acidic pH of 3.0, where the molecule carries a net positive charge. It drops significantly as the pH approaches the isoelectric point (lowest at pH 7.4 in this example) and then begins to increase again at pH 9.0 as the molecule acquires a net negative charge.

Troubleshooting and Advanced Considerations

-

Low Solubility: If the peptide is poorly soluble even in acidic buffers, a small percentage of an organic co-solvent like DMSO or acetonitrile can be added to the buffer system.[4] However, it is crucial to ensure the co-solvent is compatible with the intended downstream application.[3]

-

Peptide Instability: Peptides can be susceptible to degradation at pH extremes. It is advisable to assess the purity of the dissolved peptide by HPLC after the equilibration period to check for degradation products.

-

Storage of Solutions: For peptides containing residues prone to oxidation (like Cys, Met, or Trp), it is recommended to use degassed, oxygen-free solvents.[4] While not present in this specific peptide, it is a general best practice. For storage, peptide solutions should be aliquoted and frozen at -20°C or below to minimize degradation and repeated freeze-thaw cycles.[1][2]

Conclusion

The solubility of N-Phenylacetyl-Gly-Lys is fundamentally governed by the pH of the aqueous environment. Its amphipathic nature, with a hydrophobic phenylacetyl group and a basic lysine residue, results in a classic U-shaped solubility profile with respect to pH. The minimum solubility occurs near its isoelectric point, while solubility is significantly enhanced in acidic conditions (pH < 4) and moderately enhanced in basic conditions (pH > 9). The robust shake-flask method detailed herein provides a reliable and reproducible means to empirically determine this critical parameter, enabling informed decisions in experimental design, biological assays, and formulation development.

References

-

PubChem - National Center for Biotechnology Information. (n.d.). Phenylacetylglycine. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of N-Phenylacetyl-Gly-Lys via Fmoc-SPPS

Executive Summary & Scientific Rationale

N-Phenylacetyl-Gly-Lys (NPAcGK) is a specialized peptide substrate primarily utilized in the characterization of GCN5-related N-acetyltransferases (GNATs) , specifically the bacterial protein PA4794 from Pseudomonas aeruginosa.[1][2] Unlike standard peptides, this molecule features a hydrophobic phenylacetyl cap at the N-terminus and a free C-terminal carboxyl group, which are critical structural determinants for enzyme binding and catalytic specificity.

This guide details a rigorous Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS) protocol for NPAcGK. While solution-phase synthesis is possible for dipeptides, SPPS is selected here to ensure high purity, scalability, and precise control over the C-terminal acid functionality using Wang resin.

Key Chemical Features[2][3][4][5][6][7][8]

-

N-Cap: Phenylacetic acid (non-amino acid moiety).[3]

-

Linker: Glycine (provides flexibility).

-

Reactive Core: L-Lysine (free

-amine required for enzymatic acetylation assays). -

C-Terminus: Free Carboxylic Acid (essential for PA4794 recognition).[1]

Strategic Planning & Materials

Resin Selection: The C-Terminal Anchor

The choice of resin dictates the C-terminal functionality.[4] For NPAcGK, the C-terminus must be a free acid .

-

Selected Support: Fmoc-Lys(Boc)-Wang Resin (0.3–0.8 mmol/g loading).

-

Rationale: Wang resin allows for the direct generation of C-terminal acids upon TFA cleavage. Pre-loaded Lysine resin minimizes racemization risks associated with loading the first amino acid manually.

-

Alternative: 2-Chlorotrityl Chloride (2-CTC) Resin can be used if extremely mild cleavage conditions are required, but Wang is robust and standard for this sequence.

Reagents & Solvents

| Component | Reagent Specification | Function |

| Building Block 1 | Fmoc-Gly-OH | Internal amino acid |

| N-Cap Reagent | Phenylacetic Acid (PhAc-OH) | N-terminal capping agent |

| Coupling Agents | HBTU / HOBt or DIC / Oxyma | Carboxyl activation |

| Base | DIPEA (N,N-Diisopropylethylamine) | Activator base |

| Deprotection | 20% Piperidine in DMF | Fmoc removal |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Resin cleavage & Boc removal |

| Solvent | DMF (Peptide Grade), DCM | Reaction medium & washing |

Experimental Protocol: Step-by-Step Synthesis

Phase A: Resin Preparation & Swelling

-

Weighing: Weigh an amount of Fmoc-Lys(Boc)-Wang resin corresponding to a 0.1 mmol scale (approx. 150–200 mg depending on loading).

-

Swelling: Place resin in a fritted polypropylene reaction vessel. Add DCM (5 mL) and swell for 30 minutes. Drain and wash with DMF (3 x 5 mL) .[5]

-

Mechanism:[6] Swelling expands the polystyrene matrix, exposing reactive sites for coupling.

-

Phase B: Fmoc Deprotection (Lysine)

-

Reaction: Add 20% Piperidine/DMF (5 mL) to the resin. Agitate for 10 minutes.

-

Repeat: Drain and repeat with fresh solution for another 10 minutes to ensure complete removal.

-

Wash: Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove piperidine traces.[5]

-

QC Check: A positive Kaiser test (blue beads) confirms the presence of the free

-amine on the Lysine.

-

Phase C: Coupling of Glycine

-

Activation: In a separate vial, dissolve Fmoc-Gly-OH (0.4 mmol, 4 eq) and HBTU (0.4 mmol, 4 eq) in minimal DMF. Add DIPEA (0.8 mmol, 8 eq) . Let activate for 2–3 minutes.

-

Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 45–60 minutes.

-

Wash: Drain and wash with DMF (3 x 5 mL) .[5]

-

QC Check: A negative Kaiser test (yellow/colorless) indicates successful coupling.[5]

-

Phase D: Fmoc Deprotection (Glycine)

-

Repeat the deprotection steps from Phase B to remove the Fmoc group from the Glycine residue.

-

Wash thoroughly with DMF (5 x 5 mL) .

Phase E: N-Terminal Capping (Phenylacetylation)

Critical Step: Instead of an amino acid, we couple Phenylacetic acid.[7]

-

Activation: Dissolve Phenylacetic acid (0.5 mmol, 5 eq) and DIC (0.5 mmol, 5 eq) (or HBTU/DIPEA) in DMF.

-

Reaction: Add to the resin-bound H-Gly-Lys(Boc)-Wang. Agitate for 1 hour.

-

Wash: Drain and wash with DMF (5 x 5 mL) , followed by DCM (3 x 5 mL) to prepare for cleavage.

-

Drying: Dry the resin under nitrogen flow or vacuum.

Phase F: Global Cleavage & Side-Chain Deprotection

-

Cocktail Preparation: Prepare TFA/TIS/H₂O (95:2.5:2.5 v/v) .

-

Cleavage: Add 5 mL of cocktail to the dried resin. Agitate for 2 hours.

-

Chemistry: TFA cleaves the ester linkage to the Wang resin (releasing the C-terminal acid) and simultaneously removes the Boc group from the Lysine

-amine.

-

-

Precipitation: Filter the resin and collect the filtrate. Dropwise add the filtrate into cold Diethyl Ether (-20°C) .

-

Collection: Centrifuge to pellet the white precipitate. Decant ether. Wash pellet 2x with cold ether.[5]

Visualization of Workflow

Figure 1: Step-by-step solid-phase synthesis workflow for N-Phenylacetyl-Gly-Lys.

Quality Control & Application Notes

Analytical Specifications

-

Expected Mass:

-

Formula: C₁₆H₂₃N₃O₄

-

Molecular Weight: ~321.37 g/mol

-

[M+H]⁺: 322.4 Da

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase.

-

Gradient: 5% to 60% Acetonitrile in Water (+0.1% TFA) over 20 mins.

-

Note: The phenyl ring makes this molecule moderately hydrophobic, retaining longer than unsubstituted Gly-Lys.

-

Biological Application (GNAT Assay)

This peptide is the specific substrate for PA4794 , an aminoglycoside N-acetyltransferase-like protein.

-

Mechanism: PA4794 transfers an acetyl group from Acetyl-CoA to the

-amino group of the Lysine residue in NPAcGK. -

Critical Interaction: Structural studies show the free C-terminal carboxyl group of the Lysine anchors the peptide in the enzyme active site via hydrogen bonding with Asn80 and Lys32 of the enzyme [1].

Figure 2: Enzymatic acetylation pathway of N-Phenylacetyl-Gly-Lys by PA4794.

References

-

Majorek, K. A., et al. (2013). Structural, Functional, and Inhibition Studies of a Gcn5-related N-Acetyltransferase (GNAT) Superfamily Protein PA4794. Journal of Biological Chemistry, 288(42), 30223–30235. Link

-

Dixon, T. A., et al. (2012). Broad-substrate screen as a tool to identify substrates for bacterial Gcn5-related N-acetyltransferases with unknown substrate specificity. Molecular BioSystems, 9(4), 616-626. Link

-

BenchChem. An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). Link

-

ChemPep. Standard Fmoc-SPPS Protocols. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural, Functional, and Inhibition Studies of a Gcn5-related N-Acetyltransferase (GNAT) Superfamily Protein PA4794: A NEW C-TERMINAL LYSINE PROTEIN ACETYLTRANSFERASE FROM PSEUDOMONAS AERUGINOSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov [science.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 7. Showing Compound Phenylacetylglycine (FDB022266) - FooDB [foodb.ca]

Application Note: HPLC Method Development for N-Phenylacetyl-Gly-Lys (PAGK) Detection

Introduction & Scope

N-Phenylacetyl-Gly-Lys (PAGK) is a synthetic dipeptide derivative often utilized in enzymatic substrates, protease assays, and peptide synthesis research. Its structure combines a hydrophobic N-terminal cap (phenylacetyl) with a polar, zwitterionic dipeptide backbone (Gly-Lys).

This unique amphiphilic structure presents specific chromatographic challenges:

-

Polarity Contrast: The phenyl ring promotes retention on Reversed-Phase (RP) columns, while the hydrophilic Gly-Lys tail—specifically the basic

-amino group of Lysine—can cause peak tailing due to secondary silanol interactions. -

Detection: While the phenyl group offers UV selectivity, it lacks the high molar absorptivity of conjugated systems, making low-UV (210–220 nm) detection necessary for high sensitivity.

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol designed for the quantification and purity analysis of PAGK. It moves beyond simple "recipes" to explain the mechanistic basis of the separation, ensuring the method can be adapted to various matrices.

Physicochemical Profiling & Separation Logic

To design a self-validating method, we must first understand the analyte's behavior in solution.

Structural Analysis

-

N-Terminus: Capped (Phenylacetyl amide). Non-ionizable.[1]

-

C-Terminus: Carboxylic acid (pKa

3.1). -

Side Chain: Lysine

-amine (pKa

Ionization States (pH Dependency)

The separation mechanism relies on manipulating the charge state of PAGK.

-

pH < 2.5: Carboxyl is protonated (

), Lysine is protonated (-

Chromatographic Effect: High solubility in aqueous mobile phases; repulsion from positively charged silanols (if any) improves peak shape, but retention relies solely on hydrophobic interaction of the phenyl group.

-

-

pH 7.0: Carboxyl is deprotonated (

), Lysine is protonated (-

Chromatographic Effect: Maximum retention due to charge neutrality, but risk of ionic interaction with cationic sites on the column or precipitation in high organic solvents.

-

Visualization: Charge State & Retention Logic

Figure 1: Impact of pH on PAGK ionization and retention strategy. Acidic conditions are selected to ensure protonation of the carboxyl group, simplifying the separation to a single cationic species.

Method Development Strategy

Column Selection

Standard C18 columns can suffer from "dewetting" in highly aqueous phases or peak tailing with basic peptides.

-

Recommended: C18 with Polar Embedding or End-capped C18 .

-

Rationale: The polar embedded group shields surface silanols, preventing the basic Lysine side chain from binding irreversibly (tailing), while the C18 chain retains the Phenylacetyl group.

Mobile Phase Modifiers

-

Trifluoroacetic Acid (TFA): The "Gold Standard" for this application.

-

Function 1: Lowers pH to ~2.0, suppressing carboxyl ionization.

-

Function 2: Forms an ion pair with the positively charged Lysine amine. This neutralizes the effective charge and increases hydrophobicity, sharpening the peak and increasing retention.

-

Optimized Experimental Protocol

Reagents & Equipment[2]

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ).

-

Modifier: Trifluoroacetic Acid (Sequencing Grade) or Phosphoric Acid (if MS detection is NOT required).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge Peptide BEH C18).

Chromatographic Conditions (The "Golden" Method)

| Parameter | Setting | Notes |

| Mobile Phase A | Water + 0.1% (v/v) TFA | Filters: 0.22 µm nylon if not pre-filtered. |

| Mobile Phase B | Acetonitrile + 0.1% (v/v) TFA | TFA ensures baseline stability during gradient. |

| Flow Rate | 1.0 mL/min | Adjust for column ID (e.g., 0.3 mL/min for 2.1 mm). |

| Column Temp | 30°C | Controls viscosity and retention reproducibility. |

| Injection Vol | 10 µL | Reduce to 5 µL if peak broadening occurs. |

| Detection | UV @ 214 nm (Primary)UV @ 254 nm (Secondary) | 214 nm monitors the peptide bond (high sensitivity).254 nm monitors the Phenyl group (high selectivity). |

Gradient Program

Rationale: PAGK is moderately polar. A shallow gradient at the start prevents early elution of polar impurities, while a ramp to high organic ensures elution of the phenyl-capped peptide.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibrate / Injection |

| 2.0 | 5 | Isocratic hold (focus polar impurities) |

| 15.0 | 60 | Linear Gradient (Main elution window) |

| 16.0 | 95 | Wash Step (Remove hydrophobic contaminants) |

| 18.0 | 95 | Hold Wash |

| 18.1 | 5 | Re-equilibration |

| 23.0 | 5 | Ready for next injection |

Method Validation Protocol (ICH Q2 Aligned)

To ensure trustworthiness, the method must be validated.

System Suitability Testing (SST)

Run 5 replicate injections of a Standard Solution (e.g., 100 µg/mL).

-

Acceptance Criteria:

-

Retention Time %RSD: < 1.0%

-

Peak Area %RSD: < 2.0%[2]

-

Tailing Factor (

): 0.9 < -

Theoretical Plates (

): > 5000.

-

Linearity & Range

Prepare calibration standards in Mobile Phase A at concentrations: 10, 25, 50, 100, 200, and 500 µg/mL.

-

Protocol: Plot Area vs. Concentration.

-

Target:

.

Specificity (For Complex Matrices)

If analyzing PAGK in biological media (e.g., plasma, cell lysate), protein precipitation is required.

-

Mix Sample 1:3 with cold Acetonitrile.

-

Vortex 30s, Centrifuge 10,000 x g for 10 min.

-

Evaporate supernatant and reconstitute in Mobile Phase A.

-

Verification: Inject a "Blank" (matrix without PAGK) to ensure no interfering peaks elute at the PAGK retention time.

Troubleshooting & Diagnostics

Workflow: Resolving Peak Issues

Figure 2: Diagnostic decision tree for common HPLC anomalies associated with peptide analysis.

Key Troubleshooting Tips:

-

Peak Tailing: If Tailing Factor > 1.5, the Lysine amine is interacting with silanols.

-

Fix: Switch to a "Peptide" specific C18 column (e.g., 300 Å pore size or hybrid particle technology) or increase ionic strength (add 20mM Sodium Perchlorate if using UV; do not use perchlorate for MS).

-

-

Low Sensitivity: If the peak is too small at 254 nm.

-

Fix: Switch to 214 nm. Note that at 214 nm, TFA absorbs UV light. Ensure exact matching of TFA concentration in Mobile Phase A and B to avoid baseline drift.

-

References

-

PubChem. (2023). Phenylacetylglycine | C10H11NO3.[3] National Library of Medicine. [Link]

-

Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

-

ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Application Note: A Chromogenic Kinetic Assay for Plasma Kallikrein Activity Using Nα-Phenylacetyl-Gly-Lys-p-Nitroanilide

Introduction

Plasma kallikrein (PK) is a crucial serine protease involved in the kallikrein-kinin system, which regulates inflammation, blood pressure, coagulation, and pain.[1] PK is generated from its inactive precursor, prekallikrein, and its primary function is to cleave high-molecular-weight kininogen (HMWK) to produce the potent vasodilator bradykinin.[2][3] Dysregulation of plasma kallikrein activity is associated with various diseases, including hereditary angioedema (HAE). Consequently, the accurate measurement of PK activity is vital for both basic research and the development of therapeutic inhibitors.

This application note provides a detailed protocol for a robust and sensitive chromogenic assay to determine the enzymatic activity of plasma kallikrein. The assay employs the synthetic substrate Nα-Phenylacetyl-Gly-Lys-p-Nitroanilide (N-Phe-Gly-Lys-pNA). While other substrates exist, this guide focuses on a related class of substrates where the core principle remains the same. The fundamental principle involves the cleavage of a peptide substrate by active kallikrein, which releases the chromophore p-nitroaniline (pNA).[1] The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the active PK concentration in the sample.[1]

Assay Principle

The assay quantifies plasma kallikrein activity by monitoring the hydrolysis of the chromogenic substrate. Plasma kallikrein exhibits trypsin-like specificity, with a strong preference for cleaving peptide bonds C-terminal to arginine or lysine residues.[4] In this assay, active plasma kallikrein cleaves the amide bond between Lysine (Lys) and p-nitroaniline (pNA). This cleavage releases the yellow-colored pNA molecule, which absorbs light maximally at 405 nm.

The reaction can be summarized as follows:

Nα-Phenylacetyl-Gly-Lys-pNA ---(Plasma Kallikrein)--> Nα-Phenylacetyl-Gly-Lys + p-Nitroaniline (yellow)

By monitoring the rate of increase in absorbance at 405 nm (ΔA405/min), the enzymatic activity of plasma kallikrein can be accurately determined. This kinetic assay format is highly suitable for high-throughput screening of potential PK inhibitors.

Materials and Reagents

| Reagent/Material | Supplier | Notes |

| Purified Human Plasma Kallikrein | Reputable Supplier | Store at -80°C. Avoid repeated freeze-thaw cycles. |

| Nα-Phenylacetyl-Gly-Lys-pNA | Custom Synthesis/Vendor | Prepare a stock solution in a suitable solvent like DMSO. |

| Assay Buffer | - | 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C. |

| Dimethyl Sulfoxide (DMSO) | ACS Grade or higher | For dissolving the substrate. |

| 96-well Clear, Flat-Bottom Microplates | Standard Lab Supplier | Essential for accurate absorbance readings.[5] |

| Microplate Reader | - | Capable of kinetic reads at 405 nm and temperature control at 37°C. |

| Calibrated Pipettes | - | Crucial for accuracy and reproducibility.[6] |

| Reagent Reservoirs | Standard Lab Supplier | - |

Rationale for Reagent Choices:

-

Tris-HCl Buffer (pH 7.8): This buffer system provides a stable pH environment that is optimal for plasma kallikrein activity, mimicking physiological conditions.

-

NaCl (150 mM): The inclusion of salt helps to maintain the ionic strength of the solution, which is important for proper enzyme conformation and activity.

-

DMSO: Nα-Phenylacetyl-Gly-Lys-pNA has limited aqueous solubility. DMSO is an effective organic solvent for creating a concentrated stock solution that can be diluted into the aqueous assay buffer.

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.8):

-

Dissolve 6.057 g of Tris base and 8.766 g of NaCl in ~900 mL of deionized water.

-

Adjust the pH to 7.8 at 37°C using 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Filter sterilize and store at 4°C. Warm to 37°C before use.

-

-

Substrate Stock Solution (10 mM):

-

Accurately weigh the Nα-Phenylacetyl-Gly-Lys-pNA substrate.

-

Dissolve in 100% DMSO to a final concentration of 10 mM. For example, if the molecular weight is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex until fully dissolved.

-

Store in small aliquots at -20°C, protected from light.

-

-

Enzyme Working Solution:

-

On the day of the assay, thaw the purified plasma kallikrein stock on ice.

-

Prepare a fresh serial dilution of the enzyme in cold Assay Buffer to the desired final concentrations. The optimal concentration should be determined empirically but a final concentration of 1-5 nM is a good starting point.

-

Crucially, always keep the enzyme solution on ice to prevent loss of activity.

-

Assay Procedure (96-well Plate Format)

This protocol is designed for a total reaction volume of 100 µL per well.

-

Plate Setup:

-

Design a plate map including wells for Blanks, Negative Controls (no enzyme), and Test Samples (with enzyme). It is highly recommended to run all conditions in triplicate.

-

-

Reagent Addition:

-

Blank Wells: Add 100 µL of Assay Buffer.

-

Negative Control Wells: Add 50 µL of Assay Buffer.

-

Test Sample Wells: Add 50 µL of the plasma kallikrein working solution.

-

For inhibitor studies, add the inhibitor solution and adjust the buffer volume accordingly, ensuring the final DMSO concentration is consistent across all wells. Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C before adding the substrate.

-

-

Pre-incubation:

-

Pre-warm the microplate containing the enzyme and controls to 37°C for 5-10 minutes in the plate reader. This ensures the reaction starts at the optimal temperature.[6]

-

-

Initiate Reaction:

-

Prepare the substrate working solution by diluting the 10 mM stock into pre-warmed Assay Buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate kinetic analysis. A typical starting concentration is 100-200 µM.

-

To initiate the reaction, add 50 µL of the substrate working solution to the Negative Control and Test Sample wells.

-

Expert Tip: Use a multichannel pipette to add the substrate to minimize timing variability between wells.

-

-

Data Acquisition:

-

Immediately start a kinetic read on the microplate reader at 405 nm.

-

Collect data every 30-60 seconds for a total of 15-30 minutes.

-

Ensure the plate reader is set to maintain the temperature at 37°C throughout the reading.

-

Workflow Visualization

The following diagram outlines the key steps in the chromogenic assay workflow.

Caption: General workflow for the plasma kallikrein chromogenic assay.

Data Analysis and Interpretation

-

Calculate Initial Velocity (V₀):

-

For each well, plot Absorbance (405 nm) versus Time (minutes).

-